molecular formula C19H20N2O3S B161112 Pioglitazone D4 CAS No. 1134163-29-3

Pioglitazone D4

カタログ番号 B161112
CAS番号: 1134163-29-3
分子量: 360.5 g/mol
InChIキー: HYAFETHFCAUJAY-YBNXMSKUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pioglitazone D4 is a synthetic drug that belongs to the class of thiazolidinediones. It is used in the treatment of type 2 diabetes mellitus . Pioglitazone D4 is an isotopically labeled form of Pioglitazone, which is a potent and selective agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ).


Molecular Structure Analysis

The molecular formula of Pioglitazone is C19H20N2O3S . The structure of Pioglitazone includes a thiazolidinedione ring, which is critical for its activity as a PPAR-γ agonist .

科学的研究の応用

1. Non-Small Cell Lung Cancer (NSCLC) Treatment

  • Methods of Application : The inhibitory effect of pioglitazone on cell proliferation, apoptosis, and cell invasion in a panel of human NSCLC cell lines was evaluated by multiple assays .
  • Results : Pioglitazone reduced proliferative and invasive abilities with an IC 50 ranging between 5 and 10 μM and induced apoptosis of NSCLC cells . It was found to affect the MAPK, Myc, Ras, and TGFβ pathways, which are important in the epithelial-to-mesenchimal transition (EMT) process .

2. Diabetic Kidney Disease (DKD) Treatment

  • Methods of Application : A retrospective cohort study was designed, which included 742 type 2 diabetes mellitus (T2DM) patients with DKD in Taiwan .
  • Results : Pioglitazone use did not reduce the risk of composite renal endpoints in DKD patients (HR: 0.97, 95% CI = 0.53–1.77), including persistent eGFR<15 ml/min/1.73 m2(HR = 1.07, 95% CI = 0.46–2.52), doubling of serum creatinine (HR = 0.97, 95% CI = 0.53–1.77), or ESRD (HR = 2.58, 95% CI = 0.29–23.04) .

3. Secondary Prevention of Cardiovascular Diseases (CVD)

  • Application Summary : Pioglitazone targets multiple pathogenic pathways involved in the development of CVD. It has been assessed for its effects on the secondary prevention of CVD .

4. Glycemic Control and Insulin Sensitivity

  • Application Summary : Pioglitazone, a thiazolidinedione, improves glycemic control primarily by increasing peripheral insulin sensitivity in patients with type 2 diabetes, whereas metformin, a biguanide, exerts its effect primarily by decreasing hepatic glucose output .
  • Methods of Application : In a clinical trial comparing these two oral antihyperglycemic medications (OAMs), the effect of 32-week monotherapy on glycemic control and insulin sensitivity was studied in 205 patients with recently diagnosed type 2 diabetes who were naive to OAM therapy .
  • Results : Pioglitazone was comparable to metformin in improving glycemic control as measured by hemoglobin A1C and fasting plasma glucose . At endpoint, pioglitazone was significantly more effective than metformin in improving indicators of insulin sensitivity, as determined by reduction of fasting serum insulin (P = 0.003) and by analysis of homeostasis model assessment for insulin sensitivity (HOMA-S; P = 0.002) .

5. Inhibition of Cancer Cell Processes

  • Application Summary : Pioglitazone, a synthetic peroxisome proliferator activated receptor (PPAR-γ) ligand, is known as an antidiabetic drug included in the thiazolidinediones (TZDs) class. It regulates the lipid and glucose cell metabolism and recently a role in the inhibition of numerous cancer cell processes has been described .

6. Secondary Prevention of Cardiovascular Diseases (CVD)

  • Application Summary : Pioglitazone targets multiple pathogenic pathways involved in the development of cardiovascular diseases (CVD). The aim of this systematic review and meta-analysis is to assess the effects of pioglitazone treatment on the secondary prevention of CVD .

7. Combination Therapy for Type 2 Diabetes

  • Application Summary : Pioglitazone and dipeptidyl peptidase-4 inhibitors (DPP4i) may work through complementary mechanisms resulting in a more efficient beta-cell protection and, therefore, more sustained glycemic control .

8. Remodeling of Adipose Tissue Phospholipids

  • Application Summary : Pioglitazone exerts its cardiometabolic benefits in type 2 diabetes (T2D) through a redistribution of body fat, from ectopic and visceral areas to subcutaneous adipose depots .

9. Inhibition of Cancer Cell Processes

  • Application Summary : Pioglitazone, a synthetic peroxisome proliferator activated receptor (PPAR-γ) ligand, is known as an antidiabetic drug included in the thiazolidinediones (TZDs) class. It regulates the lipid and glucose cell metabolism and recently a role in the inhibition of numerous cancer cell processes has been described .

Safety And Hazards

Pioglitazone D4 is for R&D use only and not for medicinal, household, or other use . It is harmful if swallowed, in contact with skin, or if inhaled . In case of exposure, it is advised to wash thoroughly, avoid breathing the dust, and seek medical help if symptoms persist .

特性

IUPAC Name

5-[[2,3,5,6-tetradeuterio-4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/i4D,5D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAFETHFCAUJAY-YBNXMSKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)CC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pioglitazone-d4

Synthesis routes and methods I

Procedure details

To a dimethylformamide solution of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione (1.0 g) was added palladium black (0.2 g) and catalytic reduction was carried out at 50° C. and 50 kg/cm2 for 5 hours. The catalyst was filtered off and the filtrate was concentrated to dryness. The residue was dissolved in 6N-hydrochloric acid and the solution was neutralized with sodium hydrogen carbonate to give 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione as crystals. Yield: 650 mg (64.8%); m.p.: 173°-174° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.5 g of 5-(4-hydroxybenzyl)-1,3-thiazolidine-2,4-dione is dissolved in ethanol (7 ml) with KOH (0.25 g) and mixed at room temperature for 2 hours. To the obtained salt 2-(5-ethyl-2-pyridyl)ethyl tosylate is added and the reaction mixture is refluxed for 5 hours. After cooling the precipitated salt is filtered off, pH is adjusted and the solvent is evaporated. The semi-solid residue is mixed in water and the solid portion of 5-[[4-[2-(5-ethyl-2-pyridyl) ethoxy]phenyl]methyl]-2.4-thiazolidinedione (0.18 g) is filtered off and recrystallized from the mixture DMF-water.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pioglitazone D4
Reactant of Route 2
Pioglitazone D4
Reactant of Route 3
Reactant of Route 3
Pioglitazone D4
Reactant of Route 4
Pioglitazone D4
Reactant of Route 5
Pioglitazone D4
Reactant of Route 6
Pioglitazone D4

Citations

For This Compound
25
Citations
M Kawaguchi-Suzuki, F Bril, PP Sanchez, K Cusi… - … of Chromatography B, 2014 - Elsevier
… The peak retention times were approximately 2.8 min for pioglitazone and pioglitazone-d4, 2.6 min for hydroxypioglitazone and hydroxypioglitazone-d5, and 3.2 min for ketopioglitazone …
Number of citations: 19 www.sciencedirect.com
R Chinnalalaiah, R Pigili, SR Avanapu - Annales Pharmaceutiques …, 2017 - Elsevier
… The overall mean recovery of pioglitazone, hydroxyl pioglitazone, pioglitazone D4 and hydroxyl pioglitazone D4 was good and reproducible and found to be in the range of 94.04–98.04…
Number of citations: 5 www.sciencedirect.com
KM Kelani, MR Rezk, OM Badran… - … of Chromatography B, 2019 - Elsevier
… , with the transitions of 357.2 → 119.1, 373.1 → 150.1, 340.3 → 116.1, 361.1 → 138.1 and 343.2 → 116.1 m/z for pioglitazone, its hydroxyl metabolite, alogliptin, pioglitazone-d4 (IS-1) …
Number of citations: 15 www.sciencedirect.com
XJ Ni, ZZ Wang, DW Shang, M Zhang, JQ Hu… - … of Chromatography B, 2014 - Elsevier
… In the present study, deuterium-labeled analogs of glimepiride-d5 and pioglitazone-d4 were used as IS to eliminate any variation in retention time, recovery or matrix effect caused by …
Number of citations: 21 www.sciencedirect.com
R Revathi, B Shinde, S Pawar - Jordan Journal of …, 2014 - platform.almanhal.com
A liquid chromatographic-tandem mass spectrometric (LC-MS/MS) method was developed for the simultaneous determination of Pioglitazone (PIO) and Hydroxy Pioglitazone (PIO M IV) …
Number of citations: 1 platform.almanhal.com
DSSS Praveen, S Asha, RK Pigili - Current Pharmaceutical …, 2020 - ingentaconnect.com
… The mean recovery of internal standard for Pioglitazone D4 was 90.2 % with a precision ranging from 5.6 % to 8.5 %. The data for recovery of the drugs is presented in Tables 3a and 3b…
Number of citations: 7 www.ingentaconnect.com
DSS Praveen, S Asha, PR Kumar - Current Trends in …, 2019 - indianjournals.com
… Also, the method uses isotope labeled compounds pioglitazone d4 (IS1) and glimepiride d4 (SI2) as … Hence, pioglitazone d4 and glimepiride d4 were selected for the quantification of …
Number of citations: 2 www.indianjournals.com
JK Blackburn, S Jamwal, W Wang… - Neurochemistry …, 2022 - Elsevier
Paraoxonase-2 (PON2) enhances mitochondria function and protects against oxidative stress. Stimulating its expression has therapeutic potential for diseases where oxidative stress …
Number of citations: 12 www.sciencedirect.com
CL Aquilante, LA Kosmiski, DWA Bourne… - British journal of …, 2013 - Wiley Online Library
… The internal standard was deuterated pioglitazone (pioglitazone-d4; Toronto Research … Analytes were detected using single ion monitoring mode, with pioglitazone and pioglitazone-d4 …
Number of citations: 52 bpspubs.onlinelibrary.wiley.com
JA Gibbons, M de Vries, W Krauwinkel, Y Ohtsu… - Clinical …, 2015 - Springer
… To measure pioglitazone and hydroxy-pioglitazone (M-IV), 0.1 mL of plasma was mixed with 20 μL of IS working solution, which contained pioglitazone-d4 and hydroxy-pioglitazone-d4, …
Number of citations: 129 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。